molecular formula C13H12ClFN2OS B11019074 2-chloro-N-[2-(3-fluorophenyl)ethyl]-5-methyl-1,3-thiazole-4-carboxamide

2-chloro-N-[2-(3-fluorophenyl)ethyl]-5-methyl-1,3-thiazole-4-carboxamide

Cat. No.: B11019074
M. Wt: 298.76 g/mol
InChI Key: SYSAWOZIQKTAGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-[2-(3-fluorophenyl)ethyl]-5-methyl-1,3-thiazole-4-carboxamide is a synthetic organic compound featuring a thiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . The molecular structure integrates key pharmacophoric elements including a 1,3-thiazole ring, a chloro substituent, a fluorophenyl ethyl chain, and a carboxamide linker. This specific arrangement classifies it as a thiazole-5-carboxamide derivative, a family of compounds that has demonstrated significant potential in anticancer research . Similar compounds have been synthesized and evaluated for their inhibitory effects against various human cancer cell lines, such as A-549 (lung), Bel7402 (liver), and HCT-8 (intestinal) carcinomas . The presence of the thiazole ring is critical, as this moiety is found in numerous biologically active molecules and drugs, contributing to interactions with enzymes and receptors in physiological systems . The 3-fluorophenyl group and the carboxamide linkage are common features in drug design, often enhancing binding affinity and modulating physicochemical properties. Researchers can leverage this compound as a key intermediate or a novel chemical entity for screening in oncology programs, structure-activity relationship (SAR) studies, and for investigating mechanisms of action related to cell proliferation and apoptosis. The product is supplied for non-human research applications. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C13H12ClFN2OS

Molecular Weight

298.76 g/mol

IUPAC Name

2-chloro-N-[2-(3-fluorophenyl)ethyl]-5-methyl-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C13H12ClFN2OS/c1-8-11(17-13(14)19-8)12(18)16-6-5-9-3-2-4-10(15)7-9/h2-4,7H,5-6H2,1H3,(H,16,18)

InChI Key

SYSAWOZIQKTAGN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)Cl)C(=O)NCCC2=CC(=CC=C2)F

Origin of Product

United States

Preparation Methods

Hantzsch Thiazole Synthesis

The Hantzsch method remains widely used for thiazole formation. A representative pathway involves:

  • Thioamide Preparation : Reacting α-halo ketones (e.g., 2-chloroacetoacetate) with thiourea derivatives under acidic conditions generates thioamide intermediates.

  • Cyclization : Heating the thioamide with α-chloroketones (e.g., ethyl 4,4,4-trifluoro-3-oxobutanoate) in polar solvents (e.g., ethanol) induces cyclization to form the 5-methylthiazole core.

Example :
Ethyl 4,4,4-trifluoro-3-oxobutanoate reacts with 2-chlorobenzothioamide in carbon tetrachloride under reflux to yield ethyl 2-chloro-5-methylthiazole-4-carboxylate.

Chlorination of Thiazoline Intermediates

Patents describe thiazoline intermediates as precursors. For example, allyl isothiocyanate is treated with chlorinating agents (e.g., sulfuryl chloride) at −40°C to 30°C, followed by oxidation to form 2-chloro-5-chloromethylthiazole. This method is advantageous for industrial scalability due to fewer purification steps.

Introduction of the 3-Fluorophenyl Ethyl Group

The 3-fluorophenyl ethyl side chain is introduced via nucleophilic substitution or amidation:

Nucleophilic Substitution

  • Reagents : 3-Fluorophenethylamine reacts with activated thiazole intermediates (e.g., acid chlorides or bromides).

  • Conditions : Reactions proceed in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) with bases like triethylamine (TEA) to scavenge HCl.

Optimization :
Using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) improves yields to >80% by minimizing racemization.

Reductive Amination

Alternative routes employ reductive amination of aldehydes with 3-fluorophenethylamine using sodium cyanoborohydride (NaBH3CN) in methanol. This method avoids harsh acidic conditions but requires precise stoichiometry.

Carboxamide Formation

The final carboxamide bond is formed via:

Activation of Carboxylic Acids

  • Chlorination : Thiazole-4-carboxylic acid derivatives are treated with oxalyl chloride or thionyl chloride to generate reactive acyl chlorides.

  • Coupling : The acyl chloride reacts with 3-fluorophenethylamine in DCM at 0–25°C.

Case Study :
2-Chloro-5-methylthiazole-4-carboxylic acid (1 mmol) and oxalyl chloride (3 mmol) in DCM, catalyzed by DMF, yield the acyl chloride. Addition of 3-fluorophenethylamine (1.2 mmol) provides the target compound in 72% yield after recrystallization.

Direct Amidation Using Coupling Reagents

Modern protocols use EDCI/HOBt (hydroxybenzotriazole) in DMF to directly couple carboxylic acids with amines, achieving 85–90% yields. This method avoids handling corrosive chlorinating agents.

Industrial-Scale Synthesis

Patents highlight optimized routes for bulk production:

Continuous Flow Reactors

  • Thiazole Formation : Allyl isothiocyanate and sulfuryl chloride react in a continuous flow system at 0°C, reducing reaction time from hours to minutes.

  • Purification : Distillation under reduced pressure (66–70°C at 3 mbar) isolates 2-chloro-5-chloromethylthiazole with 77% purity, which is further crystallized.

Catalytic Enhancements

Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) introduces fluorophenyl groups with high regioselectivity, though this method is cost-prohibitive for large-scale use.

Comparative Analysis of Methods

Method Reagents Conditions Yield Purity
Hantzsch SynthesisThiourea, α-chloroketoneReflux, 12 h65–70%>95%
EDCI/HOBt CouplingEDCI, HOBt, DMFRT, 24 h85–90%>98%
Flow ReactorAllyl isothiocyanate, SO2Cl20°C, 2 h77%92%
Reductive AminationNaBH3CN, MeOHRT, 48 h60–65%90%

Challenges and Solutions

  • Moisture Sensitivity : Thionyl chloride and oxalyl chloride require anhydrous conditions. Solutions include molecular sieves or inert gas blankets.

  • Byproduct Formation : Chlorinated byproducts are mitigated using stoichiometric control and selective crystallization.

  • Scale-Up Limitations : Batch processes face heat dissipation issues. Continuous flow systems improve safety and efficiency.

Recent Advances

  • Microwave-Assisted Synthesis : Reducing reaction times from hours to minutes (e.g., 30-minute cyclization at 150°C).

  • Biocatalytic Approaches : Lipase-catalyzed amidation in non-aqueous media improves enantiomeric excess (ee >99%) .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-(3-fluorophenyl)ethyl]-5-methyl-1,3-thiazole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiazole derivatives.

    Substitution: Substituted thiazole derivatives with various functional groups.

Scientific Research Applications

Overview

2-chloro-N-[2-(3-fluorophenyl)ethyl]-5-methyl-1,3-thiazole-4-carboxamide is a synthetic organic compound belonging to the thiazole class of heterocyclic compounds. This compound features a thiazole ring, a chloro group, a fluorophenyl group, and a carboxamide group, which contribute to its unique chemical and biological properties. The compound has garnered attention for its potential applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains and fungi. In vitro studies have demonstrated that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungal species .

Anticancer Activity

The compound's anticancer potential has been explored through various studies. It has shown promising results in inhibiting the proliferation of cancer cell lines, particularly those associated with breast cancer. The mechanism appears to involve apoptosis induction and disruption of cell cycle progression .

Case Studies

  • Antimicrobial Efficacy : A study investigated the antimicrobial properties of thiazole derivatives similar to this compound. The results indicated that these compounds exhibited broad-spectrum activity against both bacterial and fungal pathogens, suggesting their potential as therapeutic agents against infections .
  • Anticancer Studies : Research focusing on the anticancer effects of related thiazole compounds found that they could significantly reduce cell viability in estrogen receptor-positive breast cancer cells (MCF7). The study utilized the Sulforhodamine B assay to quantify cell proliferation inhibition, highlighting the compound's potential for further development as an anticancer drug .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound suggests good bioavailability due to its moderate solubility in organic solvents and stability under physiological conditions. However, like many thiazole derivatives, careful consideration must be given to dosage levels to mitigate potential toxicity observed at higher concentrations in animal models.

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(3-fluorophenyl)ethyl]-5-methyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations on the Thiazole Ring

The position and nature of substituents on the thiazole ring significantly influence physicochemical properties and biological activity.

Compound Name Thiazole Substituents Key Structural Features Molecular Weight (g/mol)
Target Compound 2-Cl, 5-Me 3-Fluorophenethyl side chain ~340–360*
2-(3,4-Dimethoxyphenyl)-4-methyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide 4-Me, 5-carboxamide 3,4-Dimethoxyphenyl; trifluoromethylphenyl 422.42
2-(2-Chlorophenyl)-4-methyl-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide 2-Cl, 4-Me 2-Chlorophenyl; thiadiazole hybrid 406.90

Key Observations :

  • The target compound ’s 2-chloro substituent may enhance electrophilicity, favoring interactions with nucleophilic residues in enzyme active sites.
  • ’s analog introduces a thiadiazole hybrid system, which could improve metabolic stability compared to the target’s simpler thiazole scaffold .

Aromatic Substituent Variations

Fluorinated and halogenated aromatic groups are common in bioactive molecules due to their ability to enhance lipophilicity and binding via halogen bonding.

Compound Name Aromatic Group Functional Impact
Target Compound 3-Fluorophenethyl Fluorine enhances bioavailability and binding
N-[2-(4-(2,3-Dihydro-2-oxo-1H-benzimidazol-1-yl)-1-piperidinyl]ethyl]-5-fluoro-1H-indole-2-carboxamide (FIPI) 5-Fluoroindole Fluorine critical for phospholipase D inhibition
2-(3,4-Dimethoxyphenyl)-4-methyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide 3-(Trifluoromethyl)phenyl Trifluoromethyl group increases lipophilicity

Key Observations :

  • The target compound ’s 3-fluorophenethyl group balances hydrophobicity and electronic effects, similar to FIPI’s 5-fluoroindole moiety, which is essential for inhibiting phospholipase D .
  • The trifluoromethyl group in ’s compound offers superior lipophilicity but may reduce solubility compared to the target’s fluorophenethyl chain .

Heterocycle Replacements

Replacing the thiazole core with other heterocycles alters electronic properties and target interactions.

Compound Name Heterocycle Comparative Feature
Target Compound Thiazole Sulfur atom enables π-π stacking
2-[[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]thio]-N-[2-[(2-nitrophenyl)amino]ethyl]benzamid Oxadiazole Oxygen reduces electronegativity vs. sulfur
N-[(2-Chloro-6-fluorophenyl)methyl]-3-(1H-indol-3-yl)-N-methylpropanamide Indole Nitrogen-rich system enhances H-bonding

Key Observations :

  • Thiazole’s sulfur atom (vs. oxadiazole’s oxygen) may improve π-π stacking in hydrophobic pockets .
  • Indole-containing analogs () exhibit enhanced hydrogen-bonding capacity but lack the thiazole’s metabolic stability .

Biological Activity

2-chloro-N-[2-(3-fluorophenyl)ethyl]-5-methyl-1,3-thiazole-4-carboxamide is a thiazole derivative that has garnered attention due to its diverse biological activities. Thiazole compounds are known for their pharmacological properties, including antitumor, antibacterial, and anti-inflammatory activities. This article provides a detailed overview of the biological activity of this specific compound, supported by research findings and case studies.

Chemical Structure

The compound's structure can be represented as follows:

C12H12ClFN2OS\text{C}_{12}\text{H}_{12}\text{ClF}\text{N}_2\text{O}\text{S}

Antitumor Activity

Research indicates that thiazole derivatives exhibit significant antitumor properties. The presence of electron-withdrawing groups and specific substitutions on the phenyl ring enhance the cytotoxic effects against various cancer cell lines. For instance, structure-activity relationship (SAR) studies have shown that modifications at the 5-position of the thiazole ring can lead to improved antiproliferative activity against cancer cells such as A-431 and Jurkat cells .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (µg/mL)
This compoundA-431< 10
This compoundJurkat< 10

Antibacterial Activity

The compound has also demonstrated significant antibacterial activity. Studies have shown that thiazole derivatives are effective against both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Table 2: Antibacterial Efficacy

PathogenMIC (µg/mL)
Escherichia coli12.5
Staphylococcus aureus6.25
Bacillus subtilis15.6

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, the compound exhibits anti-inflammatory effects. It has been shown to inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases.

Case Studies

  • Antitumor Efficacy : In a study evaluating various thiazole derivatives, the compound displayed potent cytotoxicity against A-431 cells with an IC50 value significantly lower than that of standard chemotherapeutic agents like doxorubicin .
  • Antibacterial Properties : A comparative study found that the compound was more effective against resistant strains of bacteria than conventional antibiotics such as ampicillin and streptomycin, highlighting its potential in treating antibiotic-resistant infections .

Q & A

Q. What synthetic methodologies are recommended for preparing 2-chloro-N-[2-(3-fluorophenyl)ethyl]-5-methyl-1,3-thiazole-4-carboxamide?

The synthesis involves multi-step routes, typically starting with the formation of the thiazole core. A common strategy includes:

Thiazole ring formation : React 2-chloro-5-methylthiazole-4-carboxylic acid with a coupling agent (e.g., DCC or EDCI) and 2-(3-fluorophenyl)ethylamine under inert conditions.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.

Characterization : Confirm structure via 1H^1H-NMR (e.g., δ 7.2–7.4 ppm for aromatic protons) and HRMS (exact mass: ~337.08 g/mol).
Key reagents: DCC/DMAP for amide bond formation .

Q. Which analytical techniques are critical for characterizing this compound?

  • Spectroscopy :
    • 1H^1H- and 13C^{13}C-NMR to verify substituent positions and purity.
    • FT-IR for functional groups (e.g., C=O stretch at ~1680 cm1^{-1}).
  • Chromatography : HPLC (C18 column, acetonitrile/water) to assess purity (>95%).
  • Mass Spectrometry : ESI-MS or MALDI-TOF for molecular ion confirmation .

Q. How can initial biological activity screening be designed for this compound?

  • In vitro assays :
    • Antimicrobial : MIC tests against S. aureus and E. coli (concentration range: 1–100 µM).
    • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculation.
  • Positive controls : Compare with known thiazole derivatives (e.g., 5-chloro-4-oxazole-pyrrole analogs) .

Advanced Questions

Q. How can synthetic yield be optimized for scale-up studies?

  • Reaction optimization :
    • Solvent selection: Replace DMF with THF to reduce side reactions.
    • Catalyst screening: Test HATU vs. EDCI for higher amide coupling efficiency.
    • Temperature control: Maintain 0–5°C during coupling to prevent epimerization.
  • Yield improvement : Use microwave-assisted synthesis (30 min, 80°C) to achieve >80% yield .

Q. How should contradictory activity data (e.g., varying IC50_{50}50​ values across studies) be resolved?

  • Data validation :
    • Replicate assays under standardized conditions (e.g., RPMI-1640 medium, 48-h exposure).
    • Control for batch-to-batch compound variability via HPLC purity checks.
  • Mechanistic insight : Perform kinase inhibition profiling (e.g., MAPK1, EGFR) to identify off-target effects .

Q. What strategies are effective for identifying biological targets of this compound?

  • Computational methods :
    • Molecular docking (AutoDock Vina) against PDB structures (e.g., MAPK1, 3ERT).
    • Pharmacophore modeling to predict binding to ATP pockets.
  • Experimental validation :
    • Surface plasmon resonance (SPR) to measure binding kinetics (KDK_D).
    • CRISPR-Cas9 knockout of candidate targets (e.g., MAPK1) to assess activity loss .

Q. How can structure-activity relationships (SAR) guide derivative design?

  • Key modifications :
    • Substituent effects : Replace 3-fluorophenyl with 4-chlorophenyl to enhance lipophilicity (logP analysis).
    • Bioisosteres : Substitute thiazole with oxazole and compare IC50_{50} shifts.
  • Activity comparison :
DerivativeStructural ChangeIC50_{50} (µM)Target
Parent compound-12.3 ± 1.5MAPK1
4-Chlorophenyl analog3-F → 4-Cl8.9 ± 0.7MAPK1
Oxazole analogThiazole → oxazole25.6 ± 2.1EGFR

Data adapted from related thiazole derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.